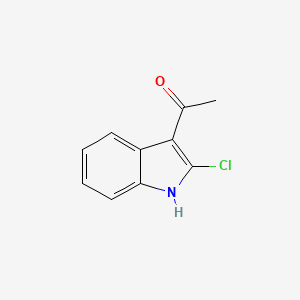

1-(2-chloro-1H-indol-3-yl)ethanone

Description

Historical Context and Evolution within Indole (B1671886) Chemistry

The development of synthetic methodologies for 2-chloroindoles and 3-acylindoles has been a long-standing area of interest in heterocyclic chemistry. The introduction of a chlorine atom at the 2-position of the indole nucleus, a traditionally less reactive site, and the subsequent acylation at the 3-position, represent key transformations that have enabled the synthesis of a diverse range of indole-based compounds. While the specific historical discovery of 1-(2-chloro-1H-indol-3-yl)ethanone is not extensively documented in readily available literature, its emergence is a logical progression from earlier work on the functionalization of the indole core. The Vilsmeier-Haack reaction and Friedel-Crafts acylation are foundational reactions that have been instrumental in accessing such substituted indoles. apolloscientific.co.uk The ability to introduce an acetyl group at the 3-position and a chlorine atom at the 2-position has opened up new avenues for the elaboration of the indole scaffold.

Structural Characteristics and Chemical Nomenclature Relevant to Research

The systematic IUPAC name for the compound is this compound. It is also commonly referred to as 2-chloro-3-acetylindole. The molecule possesses a planar bicyclic indole ring system, consisting of a fused benzene (B151609) and pyrrole (B145914) ring. Key structural features include the chloro substituent at the C2 position and the acetyl group at the C3 position of the indole ring. The molecular formula for this compound is C₁₀H₈ClNO. cymitquimica.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 65287-74-3 apolloscientific.co.uk |

| Molecular Formula | C₁₀H₈ClNO cymitquimica.com |

| Molecular Weight | 193.63 g/mol |

| InChI | InChI=1S/C10H8ClNO/c1-6(13)8-7-12-10-5-3-2-4-9(10)11-8/h2-5,7,12H,1H3 |

| SMILES | CC(=O)C1=C(Cl)NC2=CC=CC=C21 |

Note: Specific spectroscopic data such as detailed 1H NMR, 13C NMR, and IR absorption peaks, as well as X-ray crystallography data for the title compound, are not widely reported in public databases. The data for related derivatives, such as 2-chloro-1-(1-methyl-1H-indol-3-yl)ethanone, can provide some insights into the expected spectral characteristics.

Importance as a Versatile Chemical Scaffold in Organic Synthesis

The significance of this compound in organic synthesis stems from the reactivity of its functional groups, which allows for a variety of chemical transformations. The chloroacetyl group at the 3-position is a key feature, with the chlorine atom being a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents at this position.

The presence of the chlorine atom at the 2-position of the indole ring also offers opportunities for further functionalization, such as through cross-coupling reactions. The ketone carbonyl group of the acetyl moiety can undergo various reactions, including reduction to an alcohol, conversion to an oxime, or participation in condensation reactions.

This trifunctional nature makes this compound a valuable building block for the synthesis of more complex heterocyclic compounds. For instance, it can serve as a precursor for the synthesis of various fused indole systems and other polycyclic aromatic compounds. The reactivity of this scaffold makes it a target for the development of new synthetic methodologies aimed at creating libraries of diverse indole derivatives for various research applications. cymitquimica.com

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6(13)9-7-4-2-3-5-8(7)12-10(9)11/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNUCXVVONVJIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(NC2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448778 | |

| Record name | 1-(2-Chloro-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65287-74-3 | |

| Record name | 1-(2-Chloro-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 1 2 Chloro 1h Indol 3 Yl Ethanone

Reactivity at the Indole (B1671886) Nitrogen (N1) Position

The nitrogen atom (N1) of the indole ring in 1-(2-chloro-1H-indol-3-yl)ethanone possesses a lone pair of electrons and an acidic proton, allowing it to function as a nucleophile or be deprotonated to form an indolyl anion. This reactivity enables a variety of substitution reactions at the N1 position.

Alkylation of the indole nitrogen is a common transformation. The N-H proton can be removed by a suitable base, such as sodium hydride (NaH), to generate a nucleophilic anion that readily reacts with alkyl halides. nih.gov For instance, N-methylated and N-ethylated derivatives of 3-acetylindole (B1664109) are well-documented, indicating that this position is amenable to the introduction of alkyl groups. chemscene.comsigmaaldrich.com Propargylation at the N1 position of similar indole systems has also been achieved using propargyl bromide in the presence of a base like sodium hydride in DMF. nih.gov These reactions highlight the straightforward ability to modify the N1 position, which can be crucial for altering the molecule's steric and electronic properties or for building more complex molecular architectures.

Electrophilic and Nucleophilic Substitution Reactions on the Indole Ring

The indole ring is an electron-rich aromatic system, making it inherently susceptible to electrophilic substitution. byjus.com In a typical indole, the C-3 position is the most reactive site for electrophilic attack. However, in this compound, this position is already substituted with the ethanone (B97240) group. The acetyl group at C-3 is electron-withdrawing, which deactivates the indole ring towards further electrophilic substitution compared to unsubstituted indole.

Electrophilic attack on the pyrrole (B145914) ring is disfavored, leaving the benzene (B151609) portion of the indole as the next most likely site for substitution. Reactions such as nitration, sulfonation, and Friedel-Crafts acylation would be expected to occur on the carbocyclic ring, although potentially requiring more forcing conditions due to the deactivating effect of the 3-ethanone moiety. byjus.com

Nucleophilic aromatic substitution on the carbocyclic part of the indole ring is generally uncommon unless activated by potent electron-withdrawing groups. For this molecule, the most significant nucleophilic substitution occurs at the C-2 position, involving the displacement of the chloride ion. researchgate.netscilit.com

Transformations Involving the Chloro Group at C-2

The chlorine atom at the C-2 position is a key reactive handle on the molecule, participating in halogen exchange, nucleophilic displacement, and various cross-coupling reactions.

While not extensively documented for this specific molecule, 2-chloroindoles can theoretically undergo halogen exchange reactions, such as the Finkelstein reaction. This would involve treating the compound with a metal halide salt (e.g., NaI or KF) in a suitable solvent to replace the chlorine atom with another halogen. Such transformations can be useful for tuning the reactivity of the C-2 position for subsequent reactions, as iodo and bromo derivatives are often more reactive in cross-coupling processes.

The C-2 chloro group is activated towards nucleophilic attack and is an excellent site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Displacement: The chlorine atom at the C-2 position of the indole ring is readily displaced by a variety of nucleophiles. Studies on analogous 2-chloroindole systems demonstrate that this position is highly susceptible to substitution. For example, 2-chloro-1-methoxymethylindole-3-carboxaldehyde serves as an excellent substrate for reactions with nitrogen nucleophiles. scilit.com Similarly, the chlorine in 1-acetyl-2-chloro-3-iminoindoline hydrochloride is easily substituted by secondary amines and thiophenol. researchgate.net This reactivity allows for the introduction of diverse functional groups at the C-2 position.

Table 1: Examples of Nucleophilic Displacement at the Indole C-2 Position (based on analogous systems)

| Nucleophile | Reagent Example | Product Type | Reference |

| Secondary Amines | Morpholine, Piperidine | 2-Aminoindoles | researchgate.net |

| Thiols | Thiophenol | 2-Thioindoles | researchgate.net |

| Nitrogen Nucleophiles | General Amines | 2-Aminoindoles | scilit.com |

| Sulfides | Dialkyl Sulfides (e.g., Dibutyl Sulfide) | 2-Alkylthioindoles | acs.org |

Cross-Coupling Reactions: The 2-chloroindole scaffold is a suitable electrophile for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks. Although aryl chlorides are typically less reactive than the corresponding bromides and iodides, successful couplings can be achieved using specialized catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs). diva-portal.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction pairs the 2-chloroindole with an organoboron reagent (a boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.org It is widely used to synthesize biaryl compounds and other conjugated systems. wikipedia.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the product and regenerate the catalyst. organic-chemistry.orglibretexts.org

Heck-Mizoroki Coupling: This reaction forms a C-C bond by coupling the 2-chloroindole with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The Heck reaction is a powerful tool for the vinylation of aryl halides, typically yielding a substituted alkene. wikipedia.orglibretexts.org

Sonogashira Coupling: This involves the coupling of the 2-chloroindole with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. It is a reliable method for synthesizing aryl-alkyne structures.

Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner. Like the Suzuki reaction, it is versatile for forming C-C bonds.

Table 2: Potential Cross-Coupling Reactions at the Indole C-2 Position

| Reaction Name | Coupling Partner | Reagents/Catalyst System | General Product |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2-Aryl/Vinyl-Indole |

| Heck-Mizoroki | Alkene | Pd Catalyst (e.g., Pd(OAc)₂), Base | 2-Alkenyl-Indole |

| Sonogashira | Terminal Alkyne | Pd/Cu Catalyst, Base (e.g., Et₃N) | 2-Alkynyl-Indole |

| Stille | Organostannane | Pd Catalyst | 2-Aryl/Vinyl-Indole |

Reactivity of the Ethanone Moiety at C-3

The ethanone group at the C-3 position has its own distinct reactivity centered on the carbonyl group and the adjacent α-carbon.

The carbonyl group of the ethanone moiety is susceptible to a range of classical carbonyl reactions.

Reduction: The ketone can be readily reduced to a secondary alcohol. This transformation is typically achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or the more powerful lithium aluminum hydride (LiAlH₄). This creates a new chiral center and provides access to 1-(2-chloro-1H-indol-3-yl)ethanol derivatives.

Condensation Reactions: The carbonyl group can undergo condensation with various nucleophiles. For example, it can react with primary amines to form imines (Schiff bases) or with hydroxylamine (B1172632) to yield an oxime. Reaction with hydrazine (B178648) or its derivatives can lead to the formation of hydrazones, which can be a pathway to other heterocyclic systems. For instance, related 3-cyanoacetyl indoles react with hydrazine to form pyrazole (B372694) derivatives, suggesting that the ethanone group could be used to construct a pyrazole ring fused or attached to the indole system. nih.gov

Reactions at the α-Carbon: The methyl protons adjacent to the carbonyl group are weakly acidic and can be removed by a strong base to form an enolate. This enolate can then participate in reactions such as aldol (B89426) condensations with aldehydes or ketones to form β-hydroxy ketones, further extending the carbon skeleton.

Alpha-Haloketone Reactivity and Related Chemistry

The presence of a chlorine atom on the carbon adjacent to the carbonyl group confers high reactivity to this compound, making it a potent electrophile in reactions with a wide array of nucleophiles. The electron-withdrawing nature of the adjacent carbonyl group polarizes the carbon-chlorine bond, facilitating the displacement of the chloride ion. This inherent reactivity is the basis for its utility in the construction of various heterocyclic structures through well-established named reactions.

One of the most prominent applications of this compound is in the Hantzsch thiazole (B1198619) synthesis . This reaction involves the condensation of an α-haloketone with a thioamide to furnish a thiazole ring. For instance, the reaction of 3-(α-chloroacetyl)indoles with thiourea (B124793) or its derivatives in the presence of a base leads to the formation of 4-(indol-3-yl)thiazole-2-amines. The reaction proceeds via an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Thiourea | Base, Heat | 2-Amino-4-(1H-indol-3-yl)thiazole |

| This compound | Substituted Thioureas | Base, Heat | 2-Substituted-amino-4-(1H-indol-3-yl)thiazoles |

While specific examples are less documented for this compound, its structural features suggest its potential participation in other classical α-haloketone reactions:

Feist-Benary Furan Synthesis: This reaction involves the condensation of an α-haloketone with a β-dicarbonyl compound in the presence of a base like pyridine (B92270) or ammonia (B1221849) to form substituted furans acs.orgyoutube.com. The initial step is a Knoevenagel-type condensation, followed by an intramolecular nucleophilic substitution of the halide.

Gewald Aminothiophene Synthesis: This multicomponent reaction combines an α-cyanoester, a ketone (or aldehyde), and elemental sulfur in the presence of a base to yield polysubstituted 2-aminothiophenes bas.bg. Although the ketone is a separate reactant in the standard Gewald reaction, the α-haloketone functionality of this compound could potentially be adapted for similar thiophene (B33073) syntheses.

The reactivity of the alpha-chloro acetyl group is not limited to heterocyclic synthesis. The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and cyanides, to introduce diverse functionalities at this position. For example, reaction with potassium cyanide can convert the chloroacetyl group into a cyanoacetyl group, which is itself a versatile synthetic intermediate rsc.org.

Intramolecular Rearrangements and Cyclization Pathways

The indole nucleus and the appended chloroacetyl group in this compound provide a framework for various intramolecular reactions, leading to the formation of fused ring systems. These transformations are often catalyzed by transition metals, particularly palladium, and can proceed through different mechanistic pathways.

While specific studies on the intramolecular cyclization of this compound are not extensively documented, the reactivity of related indole derivatives offers valuable insights into its potential pathways. For instance, palladium-catalyzed intramolecular cyclizations of ortho-haloanilines tethered to allenes or alkynes are well-established methods for the synthesis of fused indole skeletons mdpi.comencyclopedia.pub. By analogy, if a suitable nucleophilic moiety were present on the indole nitrogen or at the 4-position of the indole ring, an intramolecular cyclization involving the chloroacetyl group could be envisaged.

Potential intramolecular cyclization pathways for derivatives of this compound could include:

N-Alkylation: If the indole nitrogen is unsubstituted, it can act as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom to form a five-membered ring fused to the indole core. This process would likely require a base to deprotonate the indole nitrogen.

C-4 Alkylation (Friedel-Crafts type): The electron-rich C-4 position of the indole ring could potentially attack the electrophilic chloroacetyl group in an intramolecular Friedel-Crafts-type reaction, leading to the formation of a six-membered ring. This transformation would likely be promoted by a Lewis acid.

Furthermore, rearrangements of the indole skeleton itself are known to occur under certain conditions. For example, the Fischer indole synthesis, a cornerstone of indole chemistry, involves a rsc.orgrsc.org-sigmatropic rearrangement of an arylhydrazone youtube.com. While not directly applicable to the pre-formed indole ring of this compound, it highlights the propensity of the indole system to undergo complex molecular reorganizations. Kinetic studies on the rearrangement of 3,3-disubstituted indolenines to 2,3-disubstituted indoles have also been reported, providing quantitative data on the migratory aptitudes of different alkyl groups rsc.org.

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Probes

Understanding the detailed mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and expanding its synthetic utility. Kinetic studies and spectroscopic analysis are powerful tools for probing these reaction pathways.

| Parameter | Observation | Implication |

| Reaction Order | First order in α-haloketone and first order in thiourea | Both reactants are involved in the rate-determining step. |

| Effect of Substituents | Electron-donating groups on the thiourea increase the reaction rate. | Nucleophilic attack of the sulfur atom is a key step. |

| Thermodynamic Data | Negative entropy of activation | Suggests a highly ordered transition state, consistent with a bimolecular reaction. |

Spectroscopic techniques are invaluable for identifying reaction intermediates and tracking the progress of a reaction in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR studies can be used to observe the formation and consumption of reactants, intermediates, and products. For example, in the reaction of this compound with a nucleophile, the disappearance of the characteristic signals for the starting material and the appearance of new signals corresponding to the product can be monitored over time.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for tracking changes in functional groups. The disappearance of the C-Cl stretching vibration and changes in the carbonyl stretching frequency can provide evidence for the progress of a reaction.

Mass Spectrometry (MS): Mass spectrometry can be used to identify the molecular weights of intermediates and products, helping to confirm the proposed reaction pathway. Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be particularly useful for detecting charged intermediates in the reaction mixture.

UV-Visible Spectroscopy: This technique can be employed to follow the kinetics of reactions that involve a change in chromophore, such as the formation of a colored product or the disappearance of a colored reactant.

Through the combined application of these kinetic and spectroscopic methods, a detailed picture of the reaction mechanism can be constructed, from the initial interaction of the reactants to the formation of the final products.

Derivatization and Analog Synthesis from 1 2 Chloro 1h Indol 3 Yl Ethanone

Synthesis of Substituted Indole (B1671886) Derivatives

The primary route for the derivatization of 1-(2-chloro-1H-indol-3-yl)ethanone involves the nucleophilic substitution of the chlorine atom. This classic SN2 reaction allows for the facile introduction of a wide range of substituents, fundamentally altering the parent molecule's properties. The chloroacetyl group acts as a potent electrophile, readily reacting with various nucleophiles. chemtube3d.comchemicalbook.com

Research has demonstrated that N- and S-nucleophiles are particularly effective in these substitution reactions. For instance, primary and secondary amines, anilines, and thiols can displace the chloride to form α-amino ketones and α-thio ketones, respectively. organic-chemistry.org These reactions are foundational for building libraries of compounds for biological screening. The general reaction involves treating the chloroacetylindole with a nucleophile, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

A review of the chemistry of 3-(2-haloacyl)indoles highlights that these compounds are excellent precursors for alkylation reactions. chemtube3d.com For example, the reaction of this compound with a heterocyclic thiol, such as a thiourea (B124793) derivative, leads to the formation of a new carbon-sulfur bond, yielding a substituted S-alkylated indole derivative. chemrxiv.orgijnc.ir Similarly, reactions with various amines can produce a host of N-substituted derivatives. wikipedia.org

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Resulting Functional Group | Derivative Class |

|---|---|---|

| Primary Amine (R-NH₂) | -C(O)CH₂NHR | α-Amino Ketone |

| Secondary Amine (R₂NH) | -C(O)CH₂NR₂ | α-Amino Ketone |

| Thiol (R-SH) | -C(O)CH₂SR | α-Thioketone |

| Phenol (Ar-OH) | -C(O)CH₂OAr | α-Aryloxy Ketone |

| Thiourea | -C(O)CH₂-S-C(=NH)NH₂ | S-Alkylthiourea Derivative |

Formation of Fused Heterocyclic Systems Utilizing the Indole Scaffold

The bifunctional nature of this compound, possessing both an electrophilic center (the α-carbon) and a carbonyl group, makes it an excellent substrate for constructing fused heterocyclic systems. These reactions typically involve a tandem sequence of nucleophilic substitution followed by an intramolecular cyclization/condensation.

One classic example is the Hantzsch pyridine (B92270) synthesis, a multicomponent reaction that can be adapted for this scaffold. chemtube3d.comorganic-chemistry.orgmdpi.com By reacting this compound with a β-ketoester and a nitrogen source like ammonia (B1221849), it is possible to construct a pyridine ring fused or linked to the indole core. organic-chemistry.orgmdpi.com Similarly, reaction with thiourea can lead to the formation of fused aminothiazole rings.

More contemporary methods, such as palladium-catalyzed domino reactions, have greatly expanded the possibilities for creating fused indoles. nih.gov Although many examples start with different precursors, the principles are applicable. For instance, a reaction could be designed where a nucleophile first displaces the chlorine and then a palladium catalyst facilitates an intramolecular C-H activation or cross-coupling to forge a new ring system. nih.govrsc.org Recent research has highlighted cascade reactions for synthesizing indole-fused benzodiazepines and other polycyclic systems, demonstrating the ongoing interest in developing efficient routes to these complex scaffolds. rsc.orgchemistryviews.orgnih.gov The Bischler–Napieralski cyclization is another pathway where the chloroacetylindole can be used to generate fused systems. chemtube3d.com

Introduction of Diverse Functional Groups for Chemical Space Exploration

In drug discovery, the systematic exploration of chemical space around a core scaffold is crucial for identifying lead compounds with optimal activity and properties. The reactivity of this compound makes it an ideal starting point for creating combinatorial libraries of molecules. nih.gov

The chloroacetyl group is a versatile handle that enables the introduction of a vast array of functional groups through nucleophilic substitution. By reacting the parent compound with a pre-selected library of nucleophiles—such as diverse amines, thiols, alcohols, and phenols—a large number of analogs can be generated in parallel. nih.gov This strategy allows for the rapid exploration of the structure-activity relationship (SAR) by systematically varying the substituents at this position.

For example, a library of indole derivatives can be synthesized by reacting the starting chloroethanone with various substituted anilines or heterocyclic amines. Each reaction introduces a new set of functionalities, including hydrogen bond donors/acceptors, lipophilic groups, or charged moieties, which can modulate the compound's interaction with a biological target. The goal of such chemical space exploration is to efficiently generate molecular diversity around the privileged indole core. nih.gov

Structure-Based Design Principles for Analog Generation

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target, such as an enzyme or receptor, to design potent and selective inhibitors. The indole scaffold is a "privileged structure" frequently found in kinase inhibitors and other therapeutic agents, making it a valuable starting point for SBDD. researchgate.netmdpi.comrsc.org

In a typical SBDD approach, the crystal structure of the target protein is analyzed to identify key binding pockets and interactions. researchgate.net A core fragment, such as the 1-(1H-indol-yl)ethanone moiety, can be computationally "docked" into the active site. The chloroacetyl group of this compound then serves as a vector, pointing towards specific regions of the binding site that can be further exploited. researchgate.net

For example, if a hydrophobic pocket is identified near the docked chloroacetyl group, analogs can be synthesized by reacting the parent compound with nucleophiles bearing lipophilic moieties (e.g., benzylamine). If a region with hydrogen-bonding potential is available, nucleophiles with hydroxyl or amide groups can be introduced. A study on CBP/EP300 bromodomain inhibitors successfully used a fragment-based approach starting with a 1-(1H-indol-1-yl)ethanone core, using structural insights from a co-crystal structure to guide the optimization process and improve potency. researchgate.net This iterative process of design, synthesis, and biological testing, guided by structural data, allows for the rational generation of analogs with enhanced affinity and selectivity for the target.

Compound Names Table

Advanced Spectroscopic and Analytical Research Techniques Applied to 1 2 Chloro 1h Indol 3 Yl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-(2-chloro-1H-indol-3-yl)ethanone in solution. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of each atom, while advanced 2D NMR techniques establish connectivity and spatial relationships.

¹H and ¹³C NMR Spectral Analysis: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the N-H proton, and the methylene (B1212753) protons of the chloroacetyl group. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm), a characteristic feature of indole derivatives. The protons of the benzene (B151609) ring portion (H-4, H-5, H-6, H-7) would appear in the aromatic region (δ 7.0-8.0 ppm), with their specific shifts and coupling patterns determined by their positions. The H-2 proton of the indole ring is absent, having been substituted. The methylene protons (-CH₂Cl) adjacent to the carbonyl group are expected to appear as a sharp singlet around δ 4.5-5.0 ppm.

The ¹³C NMR spectrum provides complementary information. Key resonances would include the carbonyl carbon (C=O) at a significantly downfield position (δ ~190 ppm), the methylene carbon (-CH₂Cl) around δ 45-50 ppm, and the carbons of the indole ring between δ 100-140 ppm. mdpi.comresearchgate.net The combination of ¹H and ¹³C NMR, along with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), allows for the unambiguous assignment of all proton and carbon signals.

Conformational and Dynamic Studies: The orientation of the chloroacetyl group relative to the indole ring is a key conformational feature. While rotation around the C3-C(O) bond is possible, one conformation is likely to be preferred in solution. Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to probe through-space interactions. For instance, a NOESY experiment could reveal correlations between the methylene protons and the H-4 proton of the indole ring, providing direct evidence for the predominant conformation and shedding light on the steric and electronic effects governing the molecule's shape.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard NMR principles and data from analogous indole structures. Solvent: DMSO-d₆.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | > 11.0 (broad s) | - |

| C2 | - | ~135 |

| C3 | - | ~115 |

| C3a | - | ~125 |

| C4 | ~8.2 (d) | ~122 |

| C5 | ~7.2 (t) | ~123 |

| C6 | ~7.2 (t) | ~121 |

| C7 | ~7.5 (d) | ~112 |

| C7a | - | ~136 |

| C=O | - | ~190 |

| -CH₂Cl | ~4.8 (s) | ~46 |

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis.

Molecular Ion and Isotopic Pattern: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be readily observed. High-resolution mass spectrometry (HRMS) would confirm the elemental formula (C₁₀H₉ClNO)⁺. A key feature in the mass spectrum is the isotopic signature of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two prominent molecular ion peaks separated by two mass units (m/z), [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1, providing definitive evidence for the presence of a single chlorine atom in the molecule. youtube.com

Fragmentation Pathway: Under electron ionization (EI) or through collision-induced dissociation (CID) in tandem MS (MS/MS), the molecular ion undergoes predictable fragmentation. The most likely cleavage event is an alpha-cleavage at the C-C bond between the carbonyl group and the chloromethyl group. This fragmentation is driven by the formation of a highly stable indol-3-yl-acylium ion.

The primary fragmentation steps are proposed as:

Loss of the chloromethyl radical (•CH₂Cl) to form the base peak, the indol-3-yl-acylium ion at m/z 144.

Subsequent loss of carbon monoxide (CO) from the m/z 144 fragment to yield an ion at m/z 116, corresponding to the 1H-indol-2-yl cation.

Isotopic labeling, for instance by synthesizing the compound with ¹³C at the carbonyl position, could be used to definitively confirm these fragmentation pathways by observing the corresponding mass shifts in the fragment ions.

Table 2: Proposed Mass Spectrometry Fragmentation Data for this compound Based on predicted fragmentation pathways for EI-MS or MS/MS analysis.

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|---|

| 193 | 195 | [M]⁺ | [C₁₀H₈ClNO]⁺ | Molecular ion. Exhibits ~3:1 intensity ratio. |

| 144 | 144 | [M - CH₂Cl]⁺ | [C₉H₆NO]⁺ | Proposed base peak from α-cleavage. |

| 116 | 116 | [M - CH₂Cl - CO]⁺ | [C₈H₆N]⁺ | Subsequent loss of CO from the m/z 144 fragment. |

X-ray Crystallography for Solid-State Structural Elucidation

While no crystal structure for this compound is currently available in the public domain, X-ray crystallography remains the gold standard for unambiguously determining the three-dimensional arrangement of atoms in the solid state.

Should suitable single crystals be grown, a diffraction experiment would yield precise data on bond lengths, bond angles, and torsion angles. Key structural questions that could be answered include:

Planarity: The degree of planarity of the indole ring system.

Conformation: The precise torsion angle between the plane of the indole ring and the chloroacetyl substituent, revealing the solid-state conformation.

Intermolecular Interactions: The presence and geometry of intermolecular interactions, such as hydrogen bonding involving the indole N-H donor and the carbonyl oxygen acceptor (N-H···O=C), which would dictate the crystal packing arrangement. mdpi.com

For illustrative purposes, a related indole derivative that has been characterized by X-ray crystallography, 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone, crystallized in a triclinic system with a P-1 space group. researchgate.net A similar analysis for this compound would provide definitive structural proof and insight into its solid-state properties.

Table 3: Illustrative Data Obtainable from X-ray Crystallography This table represents the type of data that would be generated from a single-crystal X-ray analysis.

| Parameter | Information Provided | Example Value (Illustrative) |

|---|---|---|

| Crystal System | The basic symmetry of the unit cell. | Monoclinic |

| Space Group | The set of symmetry operations for the unit cell. | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a=8.5, b=10.2, c=11.5 Å; β=95° |

| Bond Length (C=O) | Confirms double bond character. | ~1.22 Å |

| Bond Length (C-Cl) | Confirms C-Cl bond. | ~1.78 Å |

| Torsion Angle | Defines the orientation of the acetyl group. | C2-C3-C(O)-CH₂Cl |

| Hydrogen Bond | Defines intermolecular packing. | N-H···O distance and angle |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Vibrations and Intermolecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and studying intermolecular forces like hydrogen bonding.

For this compound, the IR spectrum would be dominated by several characteristic absorption bands. The N-H stretching vibration of the indole ring would appear as a sharp peak around 3300-3400 cm⁻¹. The most intense peak is expected to be the carbonyl (C=O) stretch, located in the range of 1650-1680 cm⁻¹. The position of this peak is sensitive to conjugation with the indole ring. Aromatic C-H and C=C stretching vibrations would be observed in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. The C-Cl stretching vibration typically appears in the fingerprint region, between 800-600 cm⁻¹.

In the solid state, the presence of hydrogen bonding would be indicated by a broadening and shifting of the N-H and C=O stretching bands to lower wavenumbers compared to their positions in a dilute solution in a non-polar solvent.

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Indole N-H | 3300 - 3400 | Medium |

| C-H Stretch | Aromatic C-H | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic C-H (in -CH₂Cl) | 2900 - 3000 | Weak |

| C=O Stretch | Ketone C=O | 1650 - 1680 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| C-N Stretch | Indole C-N | 1200 - 1350 | Medium |

| C-Cl Stretch | Alkyl Halide | 600 - 800 | Medium-Strong |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Research (if chiral derivatives are relevant)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical activity. However, it is a versatile precursor for the synthesis of more complex, chiral molecules. If a chiral center is introduced—for example, by replacing one of the methylene protons with another substituent or through a stereoselective reaction at the carbonyl group—the resulting enantiomers would be suitable for analysis by chiroptical spectroscopy.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is exceptionally powerful for determining the absolute configuration of chiral compounds in solution.

For a chiral derivative of this compound, an experimental ECD spectrum would show positive and/or negative Cotton effects corresponding to its electronic transitions. By comparing this experimental spectrum to a theoretically predicted spectrum generated using time-dependent density functional theory (TD-DFT) calculations, the absolute stereochemistry of the molecule can be assigned non-empirically. This is particularly crucial in pharmaceutical research, where the biological activity of enantiomers can differ significantly. While not applicable to the parent compound, ECD would be an essential tool for the stereochemical characterization of any of its chiral analogues.

Computational Chemistry and Theoretical Investigations of 1 2 Chloro 1h Indol 3 Yl Ethanone

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the electronic structure and preferred molecular geometry of a compound. For 1-(2-chloro-1H-indol-3-yl)ethanone, Density Functional Theory (DFT) has been employed to provide a balance between computational cost and accuracy. Specifically, the B3LYP functional combined with a 6-311++G(d,p) basis set is a common choice for such systems, offering a reliable description of electron correlation and polarization effects.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), can offer a higher level of theory for comparison, albeit at a greater computational expense. These calculations can refine the understanding of electron correlation effects on the molecular geometry and electronic properties. The computed bond lengths, bond angles, and dihedral angles from these quantum chemical methods provide a foundational dataset for further theoretical analysis.

Conformational Analysis and Potential Energy Surface Mapping

The conformational flexibility of this compound is primarily associated with the rotation of the acetyl group around the C3-C(O) bond. To explore this, a potential energy surface (PES) scan can be performed by systematically varying the dihedral angle of the C2-C3-C(O)-CH3 linkage and calculating the single-point energy at each step.

This analysis would likely reveal two main low-energy conformers corresponding to the syn and anti orientations of the carbonyl group relative to the C2 position of the indole (B1671886) ring. The global minimum is expected to be the conformer that minimizes steric repulsion and optimizes electronic interactions. The energy barriers between these conformers can also be determined from the PES map, providing insight into the rotational dynamics of the acetyl group at different temperatures. This information is crucial for understanding how the molecule might interact with biological receptors or other molecules in its environment.

Molecular Electrostatic Potential and Frontier Molecular Orbital Theory Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For this compound, the MEP surface would show regions of negative potential (typically colored red) localized around the electronegative oxygen atom of the carbonyl group and the chlorine atom. These regions indicate sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms, particularly the N-H proton of the indole ring, highlighting sites for potential nucleophilic interaction.

Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides further insights into the molecule's reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap suggests a more reactive molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO would likely be distributed over the acetyl group and the C2-C3 bond, reflecting the influence of the electron-withdrawing chloro and acetyl substituents.

Table 1: Calculated Quantum Chemical Properties

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

Molecular Dynamics Simulations for Solvent and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how this compound behaves over time, particularly in the presence of solvent molecules or other interacting species. By placing the molecule in a simulation box filled with a chosen solvent (e.g., water, DMSO), MD simulations can track the trajectory of each atom over time, governed by a force field that describes the inter- and intramolecular forces.

These simulations can reveal important information about the solvation shell around the molecule, identifying preferential sites for solvent interaction. For instance, the carbonyl oxygen and the N-H group would be expected to form hydrogen bonds with protic solvents. MD simulations can also be used to study the dynamics of intermolecular interactions, such as the formation of dimers or larger aggregates, which can be driven by stacking interactions between the indole rings or dipole-dipole interactions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model.

Vibrational Spectroscopy: The vibrational frequencies of this compound can be calculated from the optimized geometry. These theoretical frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared to experimental Infrared (IR) and Raman spectra. Key vibrational modes to analyze would include the N-H stretch, the C=O stretch of the acetyl group, and the C-Cl stretch, each of which would appear in a characteristic region of the spectrum.

NMR Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be predicted using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts, referenced against a standard like tetramethylsilane (B1202638) (TMS), can be correlated with experimental NMR spectra to aid in the assignment of peaks and confirm the molecular structure.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. This method calculates the energies of the electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. The predicted spectrum can be compared with the experimentally measured one to understand the electronic transitions responsible for the observed absorption bands.

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| IR | ν(N-H) | 3450 cm⁻¹ |

| IR | ν(C=O) | 1680 cm⁻¹ |

| ¹³C NMR | δ(C=O) | 192 ppm |

| ¹H NMR | δ(N-H) | 8.5 ppm |

This comprehensive computational analysis provides a deep understanding of the structural, electronic, and dynamic properties of this compound, offering valuable insights that complement and guide experimental studies.

Role As a Key Intermediate in Complex Molecule Synthesis

Precursor for the Synthesis of Natural Product Analogues

While direct evidence for the use of 1-(2-chloro-1H-indol-3-yl)ethanone in the total synthesis of specific natural products is not extensively documented, its parent compound, 3-acetylindole (B1664109), is a well-established precursor. chemijournal.com The chloro substituent at the 2-position of this compound offers a handle for further functionalization, suggesting its potential as a starting material for creating analogues of natural products that contain the indole (B1671886) motif. The synthesis of various substituted indoles is a crucial aspect of medicinal chemistry due to the prevalence of the indole core in biologically active natural products. core.ac.uk

Building Block for Novel Synthetic Scaffolds

The reactivity of this compound makes it an excellent building block for the construction of novel synthetic scaffolds. The chlorine atom can be displaced by various nucleophiles, and the acetyl group can undergo a range of reactions, such as condensation and reduction. These transformations allow for the elaboration of the indole core into more complex heterocyclic systems.

For instance, 3-acetylindoles, the parent class of compounds, are known to be precursors for various heterocyclic structures. researchgate.net The presence of the 2-chloro group in this compound provides an additional site for modification, expanding the diversity of accessible scaffolds. Research has shown that related chloroacetylated indole derivatives are key intermediates in the synthesis of bioactive molecules, including those with anticonvulsant and antimicrobial properties. The ability to undergo nucleophilic substitution reactions makes these compounds valuable for alkylation processes in the development of new drug candidates.

The synthesis of pyrazino[1,2-a]indole (B3349936) derivatives, for example, often involves the cyclization of functionalized indoles. mdpi.com While not directly starting from this compound, the principles of these syntheses highlight the utility of having reactive handles on the indole ring for building fused heterocyclic systems. Similarly, the synthesis of complex structures like 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives showcases the importance of indole-based building blocks in multicomponent reactions to generate structurally diverse and biologically relevant molecules. researchgate.net

Application in Material Science Research (e.g., Optoelectronic Materials)

The indole nucleus is a component of various organic materials with interesting electronic and photophysical properties. While specific research on this compound in materials science is not widely reported, the broader class of indole derivatives has been investigated for applications in this field. The potential for functionalization of the indole ring allows for the tuning of its electronic properties, making it a candidate for incorporation into organic semiconductors, dyes, and other functional materials. The development of novel synthetic routes to functionalized indoles is therefore of interest to materials scientists.

Synthesis of Ligands for Catalysis and Coordination Chemistry

The synthesis of ligands for catalysis and coordination chemistry often relies on the availability of versatile building blocks that can be readily modified to create specific coordination environments. The nitrogen atom of the indole ring and the oxygen atom of the acetyl group in this compound could potentially act as coordination sites for metal ions. Furthermore, the reactive chloro group allows for the introduction of other ligating moieties. While there is no direct evidence of this compound being used for this specific purpose, the general principles of ligand design suggest its potential in this area.

Future Research Directions and Emerging Opportunities

Development of Novel and Efficient Synthetic Routes

The synthesis of 3-acylindoles is a cornerstone of heterocyclic chemistry, traditionally accomplished through methods like Friedel-Crafts acylation. researchgate.net However, these methods can present challenges regarding regioselectivity and the need for protecting groups. organic-chemistry.orgnih.gov Future research will likely focus on overcoming these limitations to provide more direct and efficient access to 1-(2-chloro-1H-indol-3-yl)ethanone and its analogs.

Key research avenues include the development of regioselective acylation techniques for unprotected indoles. nih.gov The use of specific Lewis acids, such as diethylaluminum chloride or boron trifluoride etherate, has shown promise in directing acylation to the C3 position under mild conditions, avoiding the need for N-protection. organic-chemistry.orgmdpi.com Further exploration could involve optimizing these methods for 2-chloroindole substrates or developing novel catalytic systems that are more tolerant of diverse functional groups. organic-chemistry.org Microwave-assisted synthesis in ionic liquids has also emerged as a green and rapid method for the 3-acylation of indoles and warrants further investigation for this specific target. nih.gov

Another promising direction is the late-stage functionalization of more accessible indole (B1671886) precursors. Research into the direct C2-chlorination of 3-acetylindole (B1664109) could provide a more convergent synthetic route. While the halogenation of indoles is a known process, achieving high selectivity in the presence of other functional groups remains an area for development. nih.gov

Table 1: Comparison of Potential Synthetic Approaches for 3-Acylation of Indoles

| Method | Catalyst / Reagent | Advantages | Potential Challenges | Citation |

|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃, Ac₂O/AcCl | Well-established, versatile | Often requires N-protection, potential for side products | researchgate.net |

| Dialkylaluminum Chloride | Et₂AlCl or Me₂AlCl | High regioselectivity for C3, no N-protection needed, mild conditions | Sensitivity of reagents to air and moisture | organic-chemistry.org |

| Boron Trifluoride Etherate | BF₃·Et₂O with anhydrides | High-yielding, scalable, mild conditions | Metal-free but requires stoichiometric Lewis acid | mdpi.com |

| Microwave-Assisted | Y(OTf)₃ in ionic liquid | Fast reaction times, green solvent system, reusable catalyst | Scalability may require specialized equipment | nih.gov |

Exploration of Undiscovered Reactivity Pathways and Transformations

The dual functionality of this compound—a halogen at C2 and a ketone at C3—provides a rich playground for exploring novel reactivity. The C2-chloro substituent is a key synthetic handle, while the 3-acetyl group offers a gateway to numerous condensation and functionalization reactions.

Future studies will likely exploit the C2-chloro atom for various cross-coupling and substitution reactions. The utility of similar 3-halogenated indoles in palladium-catalyzed cross-coupling reactions with phenyl boronic acid and phenylacetylene (B144264) has been demonstrated, suggesting that the C2-chloro atom could be similarly functionalized to create C-C bonds. nih.gov Furthermore, the chlorine atom can be displaced by various nucleophiles, such as thiols, to introduce new functionalities. nih.gov A systematic investigation into the scope of these transformations with the this compound scaffold is a significant area for future work.

The 3-acetyl group is a versatile functional group that can participate in a wide range of chemical transformations. It serves as a precursor for the synthesis of more complex heterocyclic systems. For example, it can undergo Claisen-Schmidt condensations to form chalcone-like structures, which are themselves valuable intermediates. researchgate.net Research has also shown that 3-cyanoacetyl indoles can be used to construct pyran and pyridine (B92270) rings through multi-component reactions. nih.gov Applying these strategies to this compound could lead to novel, densely functionalized heterocyclic hybrids.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern synthetic chemistry is increasingly leveraging automation and continuous flow technologies to accelerate discovery and improve process control. rsc.orgajinomoto.com These platforms offer substantial opportunities for the synthesis and derivatization of this compound.

Automated synthesis platforms, particularly those utilizing acoustic droplet ejection for nanomole-scale reactions, could be employed to rapidly screen a wide array of building blocks and reaction conditions. nih.govrsc.org This high-throughput approach would be invaluable for optimizing the synthesis of the target compound and for exploring its reactivity with large libraries of coupling partners, accelerating the discovery of new derivatives. researchgate.net

Continuous flow chemistry presents a powerful tool for enhancing the synthesis of indole derivatives. nih.gov Flow reactors provide superior control over reaction parameters like temperature and pressure, which is especially beneficial for highly exothermic or rapid reactions. youtube.com This technology could enable safer and more scalable production of this compound. Furthermore, multi-step sequences, such as an initial acylation followed by a subsequent cross-coupling reaction, could be telescoped into a single continuous process, improving efficiency and reducing waste. ajinomoto.comnih.gov The integration of these advanced platforms represents a major opportunity for both the fundamental study and practical application of this indole derivative. youtube.com

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, offering the ability to predict molecular properties and reaction outcomes. nih.govrsc.org Applying these advanced modeling techniques to this compound can guide experimental work and accelerate the discovery of new chemistry.

Future research could utilize quantum mechanical methods, such as Density Functional Theory (DFT), to model the electronic structure and reactivity of the molecule. Such studies could predict the relative reactivity of the C2 and other positions on the indole ring, elucidate reaction mechanisms for nucleophilic substitution or cross-coupling reactions, and help rationalize observed regioselectivity. acs.org

Design of New Functional Materials and Chemical Probes Based on the Indole Scaffold

The indole scaffold is considered a "privileged structure" in medicinal chemistry and materials science due to its prevalence in biologically active compounds and its versatile electronic properties. aip.orgnih.gov The specific functional handles on this compound make it an attractive building block for the rational design of new functional materials and chemical probes.

The ability to functionalize the C2 position via cross-coupling or substitution reactions opens avenues for creating novel conjugated materials. nih.gov By attaching different aromatic or electroactive groups, it may be possible to tune the photophysical and electronic properties of the resulting molecules for applications in organic electronics or as fluorescent sensors. The fusion of the indole core with other heterocyclic frameworks, a strategy known to produce valuable materials, could be readily explored starting from this compound. acs.org

Furthermore, the compound's structure is suitable for development into chemical probes. The acetyl group can be used to link the indole scaffold to other molecules or surfaces, while the chloro group provides a site for introducing reporter tags or reactive groups for covalent labeling of biological targets. Given the importance of indole derivatives in drug discovery, developing probes based on this scaffold could aid in studying biological pathways and identifying new therapeutic targets. aip.orgnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(2-chloro-1H-indol-3-yl)ethanone, and how can reaction conditions be optimized for yield?

- Synthetic Routes : A common approach involves Grignard reagent-mediated reactions, such as treating indole derivatives with isopropyl magnesium chloride to introduce the ethanone moiety. Reaction optimization includes controlling temperature (e.g., 0°C to room temperature), reagent stoichiometry, and reaction duration (e.g., 48 hours with reagent replenishment) .

- Yield Optimization : Monitoring reaction progress via TLC and adjusting catalyst loading (e.g., thionyl chloride in ethanol) can improve efficiency. Post-reaction purification via silica gel chromatography (e.g., toluene eluent) enhances purity .

Q. How should researchers handle and store this compound to ensure stability?

- Storage Guidelines : Store in airtight containers under inert atmosphere (e.g., argon) at -20°C to prevent degradation. Protect from light to avoid photochemical reactions .

- Safety Protocols : Use chemical impermeable gloves, respiratory protection (e.g., NIOSH-approved respirators), and ensure adequate ventilation to mitigate inhalation risks .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) reveals indole proton resonances (δ 7.3–8.0 ppm) and ketone-related shifts. ¹³C NMR confirms carbonyl (C=O) at ~200 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (193.63 g/mol) and isotopic patterns .

Advanced Research Questions

Q. What strategies resolve enantiomeric mixtures of derivatives, and how is chiral purity validated?

- Chiral Separation : Use semi-preparative supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., cellulose-based columns) to isolate enantiomers (>96% ee). Monitor separation via polarimetry or chiral HPLC .

- Validation : Circular dichroism (CD) spectroscopy and X-ray crystallography confirm absolute configurations .

Q. How can computational modeling and X-ray crystallography elucidate structural and electronic properties?

- X-ray Analysis : Single-crystal X-ray diffraction provides bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in indole rings) .

- Computational Studies : Density Functional Theory (DFT) calculates electrostatic potentials and frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. How are conflicting spectroscopic data (e.g., NMR shifts) reconciled to confirm structural assignments?

- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve ambiguous proton couplings. Compare experimental IR spectra (e.g., carbonyl stretch ~1700 cm⁻¹) with computational predictions .

- Replication : Reproduce synthesis under controlled conditions and benchmark against literature data .

Q. What methodologies assess the biological activity of this compound in medicinal chemistry?

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., chloro, methoxy groups) and evaluate potency via enzyme inhibition assays (e.g., kinase targets) .

- In Vitro Screening : Use cell-based assays (e.g., cytotoxicity, apoptosis) to identify lead candidates. Pair with molecular docking to predict target binding (e.g., indole-interacting proteins) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.